molecular formula C9H7N5O B2370090 N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 2249090-61-5

N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No. B2370090
CAS RN: 2249090-61-5
M. Wt: 201.189
InChI Key: SIIPOIKCLOPHPG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines for the synthesis of imidazo[1,2-a]pyrimidines has been reported . Also, 2-Cyanomethyl derivatives were obtained of imidazo[1,2-a]pyrimidine .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Mechanism of Action

While the specific mechanism of action for “N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide” is not mentioned in the search results, it’s worth noting that a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

N-(cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-2-4-11-8(15)7-6-14-5-1-3-12-9(14)13-7/h1,3,5-6H,4H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIPOIKCLOPHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide

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